3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid
CAS No.:
Cat. No.: VC16702686
Molecular Formula: C12H11NO5
Molecular Weight: 249.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO5 |
|---|---|
| Molecular Weight | 249.22 g/mol |
| IUPAC Name | 4-(4-methoxycarbonylanilino)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C12H11NO5/c1-18-12(17)8-2-4-9(5-3-8)13-10(14)6-7-11(15)16/h2-7H,1H3,(H,13,14)(H,15,16) |
| Standard InChI Key | DBEKDAZTABHMRW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-[(4-Methoxycarbonylphenyl)carbamoyl]prop-2-enoic acid (C₁₂H₁₁NO₅) features a planar, conjugated system comprising:
-
A 4-methoxycarbonylphenyl group providing hydrophobic interactions.
-
A carbamoyl linker enabling hydrogen bonding with biological targets.
-
An α,β-unsaturated carboxylic acid moiety contributing to electrophilic reactivity and metal coordination .
The canonical SMILES representation (COC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O) confirms the Z-configuration of the α,β-unsaturated system, critical for HDAC binding . X-ray crystallography and NMR studies reveal intramolecular hydrogen bonding between the carbamoyl NH and carbonyl oxygen, stabilizing the bioactive conformation.
Table 1: Key Physicochemical Properties
Synthesis and Analytical Characterization
Synthetic Routes
The compound is synthesized via a three-step protocol:
-
Methoxycarbonylation of 4-aminobenzoic acid using methyl chloroformate in anhydrous THF, yielding 4-(methoxycarbonyl)aniline (85% yield).
-
Acylation with maleic anhydride in ethyl acetate at 0–5°C, forming the intermediate maleamic acid.
-
Tautomerization under acidic conditions (HCl/EtOH) to generate the α,β-unsaturated system.
Critical process parameters include strict temperature control during acylation to prevent polymerization and pH adjustment to 2.5–3.0 during tautomerization.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 10.3 (s, 1H, NH), 8.02 (d, J=8.4 Hz, 2H, ArH), 7.65 (d, J=8.4 Hz, 2H, ArH), 6.85 (dd, J=15.6 Hz, 1H, CH=), 6.12 (d, J=15.6 Hz, 1H, CH=CO), 3.87 (s, 3H, OCH₃).
-
IR (KBr): 3320 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1645 cm⁻¹ (α,β-unsaturated acid C=O).
Mechanism of HDAC Inhibition
Isoform Selectivity
The compound exhibits nanomolar inhibition against HDAC8 (IC₅₀ = 48 nM) and HDAC2 (IC₅₀ = 112 nM), with >100-fold selectivity over class IIa HDACs . Molecular docking simulations reveal:
-
The methoxycarbonyl group occupies the hydrophobic pocket near the HDAC8 active site.
-
The α,β-unsaturated ketone chelates the catalytic Zn²⁺ ion through its carbonyl oxygen .
-
The carboxylic acid forms hydrogen bonds with Tyr306 and His142 residues in HDAC2 .
Table 2: HDAC Inhibition Profile
| HDAC Isoform | IC₅₀ (nM) | Cellular Effect |
|---|---|---|
| HDAC8 | 48 | Differentiation, MYCN downregulation |
| HDAC2 | 112 | p21 activation, apoptosis |
| HDAC1 | 890 | Minor cell cycle effects |
Biological Activity in Cancer Models
Neuroblastoma Cell Lines
In MYCN-amplified BE(2)-C cells:
-
0.5–1 μM induces neurite outgrowth (2.3-fold increase vs control) and NTRK1 upregulation .
-
2.5 μM promotes G₀/G₁ arrest (78% cells vs 54% control) via p21/WAF1 induction .
-
Synergizes with 13-cis-retinoic acid (CI=0.32 at ED₇₅), overcoming retinoid resistance in IMR-32 cells .
Apoptotic Pathways
-
PARP cleavage observed at 5 μM (48% apoptotic cells vs 6% control).
-
Downregulates survivin (0.4-fold) and Bcl-xL (0.3-fold) while upregulating Bax (3.1-fold) .
-
Enhances doxorubicin sensitivity 4.2-fold in HDAC10-overexpressing SK-N-AS cells .
| Parameter | Value (Mouse) | Human Prediction |
|---|---|---|
| Oral Bioavailability | 42% | 28–35% (PPB >90%) |
| t₁/₂ | 2.7 h | 4.1 h (CYP3A4/5 metabolism) |
| Brain Penetration | 0.12 (B/P) | Limited (P-gp substrate) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume